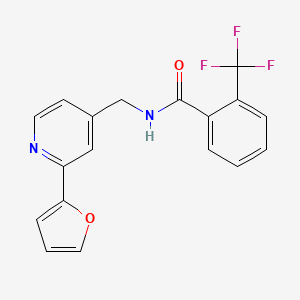

2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole” is an organic compound containing an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the chloroethyl and ethyl groups suggests that this compound could be used in various chemical reactions involving these functional groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions involving halides .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the oxadiazole ring, with the chloroethyl and ethyl groups providing additional complexity. The chloroethyl group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloroethyl group, which could undergo nucleophilic substitution or elimination reactions . The oxadiazole ring might also participate in various reactions depending on the specific conditions .Scientific Research Applications

Versatile Building Blocks in Medicinal Chemistry

Oxadiazoles, including derivatives similar to 2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole, serve as versatile building blocks in medicinal chemistry. They have been designed to be integrated into biologically relevant molecules due to their bifunctional nature, offering a straightforward route for preparing derivatives with potential therapeutic applications (Ž. Jakopin, 2018).

Fluorescence Chemosensor for Metal Ions

Oxadiazole-based compounds have been utilized as fluorescent chemosensors, demonstrating selectivity and sensitivity towards metal ions, such as Zn(2+), in aqueous solutions. This application extends to the successful imaging of Zn(2+) in living cells, showcasing the potential of oxadiazole derivatives in biochemical sensing and imaging applications (Ji-an Zhou et al., 2012).

Fungicidal Applications

The synthesis of 1,3,4-oxadiazole derivatives has led to the development of compounds with high fungicidal activity against plant pathogens, such as Rhizoctonia solani. This highlights the role of oxadiazole derivatives in agricultural chemistry, offering new avenues for plant disease management (H. Chen, Z. Li, & Y. Han, 2000).

Antimicrobial Evaluation

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been thoroughly investigated, with some compounds showing remarkable activity against bacteria such as Staphylococcus aureus and Escherichia coli. This research supports the potential use of oxadiazole derivatives in developing new antibacterial agents (E. Jafari et al., 2017).

Material Science Applications

In material science, oxadiazoles have been identified as crucial scaffolds for various applications, including the synthesis of compounds with potential use in corrosion inhibition. This demonstrates the versatility of oxadiazole derivatives beyond biological applications, contributing to advancements in materials engineering and industrial applications (P. Ammal, M. Prajila, & A. Joseph, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-chloroethyl)-5-ethyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-3-5-8-9-6(10-5)4(2)7/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVYWEWVLIJCEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)-5-ethyl-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2565190.png)

![(5Z)-3-[[1,3-dioxolan-2-ylmethyl(methyl)amino]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2565197.png)

![2-benzyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2565198.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2565199.png)

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)

![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)